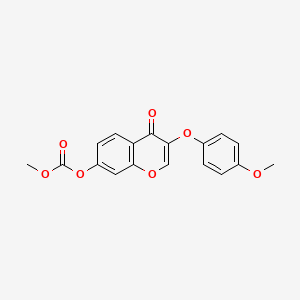

![molecular formula C19H18N4O4S B5519215 [(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5519215.png)

[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves multiple steps, including the condensation of specific aryl and acyl groups, as well as the introduction of triazole rings through cyclization reactions. For example, Maxwell et al. (1984) reported the synthesis of similar compounds, emphasizing the role of hydroxy-substituted compounds as in vitro scavengers of superoxide, although they were not effective as in vivo anti-inflammatory agents (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated through various spectroscopic methods, including NMR, IR, and mass spectrometry. Nayak and Poojary (2019) characterized a compound by elemental analyses, mass spectrometry, FT-IR, 1H and 13C-NMR spectroscopy, providing insights into its plausible inhibitory action on human prostaglandin reductase through docking studies (Nayak & Poojary, 2019).

Chemical Reactions and Properties

The reactivity of the triazole ring and the acetic acid moiety allows for various chemical transformations, including alkylation, acylation, and the formation of salts. Safonov, Panasenko, and Knysh (2017) synthesized and confirmed the structure of salts derived from similar compounds, demonstrating the compound's versatility in forming derivatives with potentially different properties (Safonov, Panasenko, & Knysh, 2017).

Applications De Recherche Scientifique

Antimicrobial Activities

New derivatives, such as 2-amino-1,3,4-oxadiazole derivatives, have been synthesized and evaluated for their antimicrobial activity, particularly against Salmonella typhi. Compounds from these syntheses have shown significant activity, indicating potential applications in combating bacterial infections Eid E. Salama, 2020.

Anti-inflammatory and Superoxide Scavenging Activities

Derivatives such as 5-aryl-2H-tetrazoles and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids have been synthesized and tested for their superoxide scavenging activity and anti-inflammatory properties. While some hydroxy-substituted compounds were effective as in vitro scavengers of superoxide, they did not exhibit effective anti-inflammatory properties in vivo J. Maxwell, D. Wasdahl, A. C. Wolfson, V. Stenberg, 1984.

Potential Anti-HIV Agents

Cyclocondensation of certain compounds has been investigated to prepare potential anti-HIV agents. Although some compounds were selected for in vitro anti-HIV evaluation, they were found to be inactive, highlighting the challenges in identifying effective anti-HIV medications Kang-chien Liu, B. Shih, C.‐H. Lee, 1993.

Cholinesterase Inhibitors for Alzheimer's Disease

Research has aimed to uncover the enzymatic potential of new triazoles as cholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. Sequential transformations have led to the identification of compounds with excellent inhibitory potential against cholinesterase enzymes, suggesting potential therapeutic applications M. Arfan, S. Z. Siddiqui, M. Abbasi, A. Rehman, S. A. Shah, M. Ashraf, J. Rehman, R. Saleem, H. Khalid, Rashid Hussain, Uzman Khan, 2018.

Propriétés

IUPAC Name |

2-[[5-[4-[(2-methoxybenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-23-17(21-22-19(23)28-11-16(24)25)12-7-9-13(10-8-12)20-18(26)14-5-3-4-6-15(14)27-2/h3-10H,11H2,1-2H3,(H,20,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZSZCZZJMVJDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)

![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)

![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)

![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)

![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)

![3-methyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5519180.png)

![N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)